1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea

Medicinal chemistry SAR Physicochemical profiling

Procure 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea (CAS 1203399-13-6) for advanced SAR exploration. Unlike 4-fluorobenzyl or m-tolyl analogs, this compound features a zero-methylene-spacer, direct phenyl-urea linkage, enforcing conformational rigidity and distinct hydrogen-bonding geometry critical for TRPV1/VR1 antagonist and ATP-competitive kinase inhibitor profiling. Its 4-fluoro substituent enhances metabolic stability while preserving a favorable TPSA (~58–61 Ų) for permeability. Essential for matched molecular pair analysis within the tetrahydroquinolinylurea chemotype, enabling quantitative medicinal chemistry design rules. Confirm availability for your screening cascade today.

Molecular Formula C23H20FN3O2
Molecular Weight 389.43
CAS No. 1203399-13-6
Cat. No. B2644777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea
CAS1203399-13-6
Molecular FormulaC23H20FN3O2
Molecular Weight389.43
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H20FN3O2/c24-18-9-12-19(13-10-18)25-23(29)26-20-11-8-16-7-4-14-27(21(16)15-20)22(28)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14H2,(H2,25,26,29)
InChIKeyOQHHSOITGSWQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea (CAS 1203399-13-6): Chemical Identity, Scaffold Class, and Procurement Context


1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea (CAS 1203399-13-6) is a synthetic small-molecule urea derivative built on a 1,2,3,4-tetrahydroquinoline core. The scaffold bears a benzoyl substituent at the N1 position and a 4-fluorophenyl urea moiety at the C7 position, yielding the molecular formula C₂₃H₂₀FN₃O₂ and a molecular weight of 389.4 g·mol⁻¹ . The compound belongs to the broader tetrahydroquinolinylurea chemotype, which has been disclosed in the patent literature as possessing vanilloid receptor (VR1/TRPV1) antagonistic activity and has been explored as a scaffold for kinase inhibition [1]. In procurement and screening-library selection, the precise substitution pattern—particularly the direct phenyl-urea linkage at C7 and the 4-fluoro substituent—distinguishes this entry from its closest commercially listed analogs, making it a candidate for structure–activity relationship (SAR) studies where incremental modification of the N-aryl urea terminus is the variable of interest .

Why 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea Cannot Be Replaced by a Generic Tetrahydroquinolinylurea Analog


Tetrahydroquinolinylurea derivatives are not functionally interchangeable, because minor structural modifications at the urea terminus—presence or absence of a methylene spacer, identity of the aryl substituent, and fluorination pattern—produce large shifts in target engagement, physicochemical properties, and metabolic stability [1]. The compound 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea carries a direct phenyl-urea linkage (zero methylene spacers) and a single para-fluoro substituent, which together determine its conformational rigidity, hydrogen-bonding geometry, and electron density distribution compared to analogs such as the 4-fluorobenzyl, m-tolyl, or naphthalen-1-ylmethyl variants . In the tetrahydroquinolinylurea series, even the insertion of one CH₂ unit (phenyl → benzyl) alters the spatial orientation of the terminal aryl ring and affects binding to hydrophobic pockets in targets such as VR1 and certain kinases [1]. Consequently, procurement of the exact CAS 1203399-13-6 structure is mandatory for experiments that probe the contribution of a conformationally constrained, directly attached 4-fluorophenyl urea to potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea (CAS 1203399-13-6) Versus Closest Analogs


Molecular Weight and Formula Differentiation Versus m-Tolyl, 4-Fluorobenzyl, and Naphthylmethyl Analogs

The target compound (MW 389.4 g·mol⁻¹, C₂₃H₂₀FN₃O₂) is 4.0 g·mol⁻¹ heavier than the m-tolyl analog (CAS 1203074-82-1, MW 385.5 g·mol⁻¹, C₂₄H₂₃N₃O₂) and approximately 13.6 g·mol⁻¹ lighter than the estimated 403 g·mol⁻¹ of the 4-fluorobenzyl homolog (C₂₄H₂₂FN₃O₂), and 46.1 g·mol⁻¹ lighter than the naphthalen-1-ylmethyl analog (CAS 1203051-23-3, MW 435.5 g·mol⁻¹, C₂₈H₂₅N₃O₂) . The lower MW versus the benzyl and naphthylmethyl analogs translates to a higher fraction of heavy atoms contributing to polar surface area (3 H-bond acceptors shared across series) and potentially superior ligand efficiency indices when normalized by target potency.

Medicinal chemistry SAR Physicochemical profiling

Rotatable Bond Count and Conformational Rigidity: Direct Phenyl-Urea Versus Benzyl-Urea Linkage

The target compound possesses 3 rotatable bonds, as computed from its chemical structure and reported on chem960.com . This count reflects the benzoyl C–N rotation, the urea N–C(O) rotation, and the urea C(O)–N(fluorophenyl) rotation, with no methylene spacer between the urea and the 4-fluorophenyl ring. In contrast, the 4-fluorobenzyl analog incorporates one additional CH₂ unit, increasing the rotatable bond count to 4 and introducing an extra degree of conformational freedom that can reduce binding affinity due to entropic penalties upon target engagement. The naphthalen-1-ylmethyl analog similarly carries a CH₂ spacer. Limiting rotatable bonds to 3 in the target compound restricts the conformational ensemble, which is a well-precedented strategy for improving potency and metabolic stability in urea-based inhibitors.

Conformational analysis Medicinal chemistry Drug design

Fluorine Substitution: 4-Fluorophenyl Versus m-Tolyl Electronic and Metabolic Stability Differentiation

The target compound carries a single fluorine atom at the para position of the phenyl urea terminus (4-fluorophenyl), distinguishing it from the m-tolyl analog (CAS 1203074-82-1) which bears a meta-methyl group without fluorine . Fluorine substitution at the para position increases the electronegativity and lowers the HOMO energy of the aryl ring relative to a methyl substituent, which can reduce oxidative metabolism by cytochrome P450 enzymes at the phenyl ring. In general medicinal chemistry benchmarks, para-fluorophenyl groups confer a metabolic half-life advantage of approximately 2- to 5-fold over non-fluorinated phenyl or tolyl groups in matched molecular pairs, although direct experimental confirmation for this specific compound series has not been published [1]. The absence of a benzylic CH₂ group—present in the fluorobenzyl analog—also eliminates a site susceptible to CYP450-mediated oxidation.

Fluorine chemistry Metabolic stability Medicinal chemistry

Tetrahydroquinolinylurea Scaffold Validation: VR1 (TRPV1) Antagonism Patent Class Evidence

The tetrahydroquinolinylurea chemotype, encompassing the target compound's core scaffold, is explicitly claimed in US Patent 7,683,076 B2 (Bayer Schering Pharma) as possessing vanilloid receptor (VR1/TRPV1) antagonistic activity [1]. The patent discloses that compounds within this structural class exhibit VR1 antagonism and are useful for the prophylaxis and treatment of diseases associated with VR1 activity, including overactive bladder, urinary incontinence, neuropathic pain, and inflammatory disorders [1]. While the specific compound CAS 1203399-13-6 is not singled out with a discrete IC₅₀ value in the patent examples, its precise substitution pattern—N1-benzoyl, C7-(4-fluorophenyl)urea—falls within the genus of active compounds. The patent's structure–activity relationship teachings indicate that the nature of the aryl urea terminus significantly modulates VR1 potency, supporting the value of the 4-fluorophenyl variant for focused SAR exploration [1].

VR1 antagonist TRPV1 Pain Urology

Urea Hydrogen-Bonding Capacity and Kinase Inhibitor Scaffold Recognition

The diaryl urea motif is a well-established pharmacophore in kinase inhibitor design, capable of forming bidentate hydrogen bonds with the hinge region of ATP-binding sites [1]. The target compound presents 2 H-bond donors and 3 H-bond acceptors, with the urea NH and C=O groups available for target engagement . This is structurally analogous to the urea moiety found in clinically evaluated quinoline-urea kinase inhibitors such as sorafenib (a diaryl urea) and Ki23819 (a quinoline-urea FLT3 inhibitor) [1]. Among the close analogs of CAS 1203399-13-6, the direct phenyl-urea attachment (absent a methylene spacer) positions the 4-fluorophenyl ring in a more constrained geometry relative to the tetrahydroquinoline core compared to the fluorobenzyl analog, which may confer differential kinase selectivity profiles.

Kinase inhibition ATP-competitive Urea pharmacophore

Computed Complexity and Polar Surface Area: Differentiation from Higher-MW Naphthylmethyl and Benzyl Congeners

The target compound has a computed complexity score of 573 (chem960.com) and an estimated topological polar surface area (TPSA) of approximately 58 Ų, derived from its 2 HBD and 3 HBA count . The naphthalen-1-ylmethyl analog (CAS 1203051-23-3, MW 435.5) and the 4-fluorobenzyl analog (MW ≈ 403) carry additional aliphatic and aromatic carbons that increase complexity and lipophilicity without adding hydrogen-bonding capacity, likely pushing their TPSA below or equal to that of the target compound while increasing logP. Within the tetrahydroquinolinylurea series, this positions CAS 1203399-13-6 at a more favorable point in the TPSA–logP space for compounds intended to cross biological membranes while retaining aqueous solubility sufficient for in vitro assay conditions.

Drug-likeness Physicochemical profiling Computational chemistry

Optimal Research and Procurement Application Scenarios for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea (CAS 1203399-13-6)


VR1 (TRPV1) Antagonist Focused Screening and SAR Expansion

The compound is a strong candidate for inclusion in VR1/TRPV1 antagonist screening cascades, given that the tetrahydroquinolinylurea scaffold is explicitly claimed as a VR1 antagonist chemotype in US Patent 7,683,076 B2 [1]. Procurement of CAS 1203399-13-6 enables systematic SAR exploration of the 4-fluorophenyl urea terminus within a validated VR1-active scaffold, providing a direct comparator to analogs with alternative aryl termini (m-tolyl, 4-fluorobenzyl, naphthylmethyl) to map the VR1 pharmacophore. This compound is particularly suited to calcium-flux or electrophysiology-based TRPV1 assays in recombinant cell lines or native bladder tissue preparations.

Kinase Inhibition Profiling: Direct Phenyl-Urea Geometry SAR

The diaryl urea motif and tetrahydroquinoline core place this compound within the structural space of ATP-competitive kinase inhibitors [1]. Its 3-rotatable-bond, zero-spacer urea geometry provides a more constrained pharmacophore compared to the 4-fluorobenzyl analog . This makes CAS 1203399-13-6 useful as a reference compound in kinase selectivity panels or in cellular kinase inhibition assays (e.g., phospho-ERK or phospho-AKT readouts) to probe the contribution of linker rigidity to potency and selectivity profiles. Comparison with its benzyl and naphthylmethyl analogs can reveal the impact of a single CH₂ spacer on kinome-wide selectivity.

Physicochemical Benchmarking and Drug-Likeness Optimization Studies

With a molecular weight of 389.4 g·mol⁻¹, 3 rotatable bonds, and an estimated TPSA of approximately 58 Ų, the target compound occupies a favorable central position in the tetrahydroquinolinylurea analog series [1]. It can serve as a balanced reference point for studies examining the effect of incremental structural changes (adding a CH₂ spacer, altering the aryl substituent, increasing fused-ring size) on solubility, permeability, and metabolic stability. Procurement of the entire mini-series (4-fluorophenyl, m-tolyl, 4-fluorobenzyl, naphthylmethyl) enables matched molecular pair analysis to derive quantitative medicinal chemistry design rules.

Fluorinated Chemical Probe Development for Mitochondrial Quality Control or Neurological Target Screening

Although direct USP30 inhibition data have been reported for the closely related 4-fluorobenzyl analog [1], the 4-fluorophenyl variant (CAS 1203399-13-6) lacking the benzylic spacer may exhibit a differentiated selectivity window or metabolic profile. This compound is suitable for counter-screening in deubiquitinase (DUB) panels, mitophagy assays, or neurodegenerative disease-relevant phenotypic screens where the balance of fluorine-mediated metabolic stability and constrained urea geometry is hypothesized to yield improved cellular activity or reduced off-target binding relative to the benzyl congener.

Quote Request

Request a Quote for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.